molecular formula C14H15N7O B10999484 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999484
M. Wt: 297.32 g/mol
InChI Key: RRMACTGKIRLVJE-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step may involve the use of a phenyl halide in a nucleophilic substitution reaction.

    Attachment of the tetrazole moiety: This can be done through a cycloaddition reaction involving an azide and a nitrile.

    Formation of the carboxamide group: This step may involve the reaction of the pyrazole derivative with an isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the tetrazole moiety.

    1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.

Uniqueness

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the tetrazole and carboxamide groups, which may confer specific biological activities and chemical reactivity.

Biological Activity

1-Phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide, a compound with the CAS number 1324065-93-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₅N₇O, with a molecular weight of 297.32 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and a tetrazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₅N₇O
Molecular Weight297.32 g/mol
CAS Number1324065-93-1
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole core, followed by the introduction of the tetrazole ring through cyclization reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. A series of experiments demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in one study, compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics like streptomycin .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations lower than those required for traditional anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound. It has been observed to inhibit alpha-amylase effectively, which could be beneficial for managing diabetes by controlling blood sugar levels . The mechanism involves binding to the enzyme's active site, thereby preventing substrate hydrolysis.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Screening : A study screened various pyrazole derivatives against E. coli and S. aureus, where certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
  • Anti-inflammatory Research : Another investigation into pyrazole derivatives revealed that specific modifications could enhance anti-inflammatory effects significantly, with some compounds achieving over 80% inhibition of TNF-α production at low concentrations .
  • Enzyme Activity : A comparative study on enzyme inhibitors showed that derivatives with similar structures to our compound displayed potent alpha-amylase inhibition, suggesting potential for further development in diabetes management .

Properties

Molecular Formula

C14H15N7O

Molecular Weight

297.32 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(2H-tetrazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H15N7O/c1-9(2)11-8-12(13(22)15-14-16-19-20-17-14)21(18-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,15,16,17,19,20,22)

InChI Key

RRMACTGKIRLVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NNN=N2)C3=CC=CC=C3

Origin of Product

United States

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